molecular formula C3H7N3O2 B13141069 (E)-N-Methyl-2-nitroethene-1,1-diamine

(E)-N-Methyl-2-nitroethene-1,1-diamine

Cat. No.: B13141069
M. Wt: 117.11 g/mol
InChI Key: NESLOYMMIUOLMU-NSCUHMNNSA-N
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Description

(E)-N-Methyl-2-nitroethene-1,1-diamine is a nitroethene derivative characterized by an E-configuration (trans arrangement) of substituents around the ethene double bond. This compound is structurally related to pharmaceutical agents such as ranitidine, a histamine H2-receptor antagonist, where it forms part of the Z-isomer structure (e.g., (Z)-N-methyl-2-nitroethene-1,1-diamine) . The E-isomer is also a key structural motif in agrochemicals like nitenpyram, an insecticide . Its synthesis typically involves reactions of nitroethene precursors with amines, as seen in the preparation of ranitidine impurities and agmatine derivatives . The compound’s reactivity and stereoelectronic properties make it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

(E)-1-N'-methyl-2-nitroethene-1,1-diamine

InChI

InChI=1S/C3H7N3O2/c1-5-3(4)2-6(7)8/h2,5H,4H2,1H3/b3-2+

InChI Key

NESLOYMMIUOLMU-NSCUHMNNSA-N

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/N

Canonical SMILES

CNC(=C[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-2-nitroethene-1,1-diamine typically involves the nitration of N-methyl-ethene-1,1-diamine. This process can be carried out using nitric acid in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Reaction with Diamines

  • Conditions : Ethanol, 10 mol% piperidine catalyst, reflux .

  • Mechanism : NMSM reacts with 1,n-diamines to eliminate two methylthio groups, forming cyclic nitro-ene-1,1-diamines (e.g., 6 ). These intermediates participate in multi-component reactions with aldehydes and malononitrile, yielding fused 1,4-dihydropyridine derivatives .

  • Example Product : 1,4-Dihydropyridine-fused-1,3-diazaheterocycle 58 (yield: 78–92%) .

Electrocyclization with 3-Cyanochromone

  • Conditions : 1,4-Dioxane, reflux for 48 hours .

  • Mechanism : Michael addition of NMSM’s α-carbon to 3-cyanochromone 11 triggers an electrocyclization cascade, forming pyrido[1,2-a]indole derivatives 12 . The reaction forms one C–C and three C–N bonds in a single step .

Catalyst-Assisted Multi-Component Reactions

NMSM’s nucleophilic α-carbon facilitates regioselective coupling in multi-component systems.

Reactions with 1,3-Dicarbonyl Compounds

NMSM reacts with 1,3-dicarbonyl derivatives under basic conditions to form 2-aminopyridines.

Microwave-Assisted Reactions

NMSM participates in rapid cyclizations under microwave irradiation.

Pyrano[4,3-b]pyran-5-one Formation

  • Conditions : NH4_4
    OAc catalyst, ethanol, microwave (200 W) .

  • Mechanism : Three-component reaction with cyanoacetohydrazide 150 and 4-hydroxy-6-methyl-2-pyrone 151 yields pyrano[4,3-b]pyran-5-ones 152 (yield: 68–75%) .

Catalyst-Free Tautomerization Reactions

NMSM undergoes spontaneous tautomerization in polar aprotic solvents.

Imine–Enamine Tautomerization

  • Conditions : DMSO, 25°C .

  • Outcome : Forms enamine intermediates that react with Knoevenagel adducts (e.g., from aldehydes and naphthoquinones) to yield polycyclic products (e.g., 94 ) .

Key Mechanistic Insights

  • Nucleophilic Selectivity : NMSM’s α-carbon preferentially attacks electron-deficient carbonyls over amides (e.g., in reactions with indolin-2-ones) .

  • Solvent Effects : 1,4-Dioxane enhances cyclization efficiency due to its high boiling point and polarity .

  • Substituent Impact : Electron-withdrawing groups on reactants increase yields by stabilizing transition states .

Scientific Research Applications

Synthetic Chemistry

Building Blocks for Heterocycles

Nitroenediamines, including (E)-N-Methyl-2-nitroethene-1,1-diamine, serve as valuable synthetic intermediates in the construction of heterocyclic compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their biological activity. The compound's structure allows it to participate in various reactions such as Michael additions and cycloadditions, facilitating the synthesis of complex molecules.

Case Study: Synthesis of 1,4-Dihydropyridine Derivatives

A notable application involves the synthesis of 1,4-dihydropyridine-fused-1,3-diazaheterocycle derivatives. In a multi-component reaction, this compound was reacted with ethylenediamine and arylaldehydes under reflux conditions. The reaction yielded complex heterocycles that demonstrated significant biological activity .

Reaction ComponentsConditionsYield
This compoundReflux in ethanolHigh
Ethylenediamine10 mol% piperidine catalyst75%
Arylaldehyde--

Medicinal Chemistry

Potential Therapeutic Agents

The biological properties of this compound derivatives have been investigated for their potential as therapeutic agents. Research indicates that these compounds exhibit antimicrobial and anticancer activities due to their ability to interact with biological targets.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of nitroenediamines, derivatives of this compound were tested against various bacterial strains. Results showed promising inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Materials Science

Nanotechnology Applications

The compound's unique properties make it suitable for applications in nanotechnology. It can be utilized in the synthesis of nanoparticles for drug delivery systems and biosensors.

Case Study: Nanoparticle Formation

Research has demonstrated that this compound can act as a stabilizing agent in the formation of metal nanoparticles. These nanoparticles exhibited enhanced biocompatibility and controlled release properties, making them ideal candidates for biomedical applications .

ApplicationDescriptionBenefits
Drug Delivery SystemsEncapsulation of drugs within nanoparticlesImproved bioavailability
BiosensorsFunctionalization of sensor surfaces with nanoparticlesEnhanced sensitivity

Mechanism of Action

The mechanism of action of (E)-N-Methyl-2-nitroethene-1,1-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 2-nitroethene-1,1-diamine core allows diverse substitutions, leading to variations in biological activity, stability, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Risks References
(E)-N-Methyl-2-nitroethene-1,1-diamine N-Methyl ~148 (calculated) Pharmaceutical intermediates, NDMA risk
(Z)-N-Methyl-2-nitroethene-1,1-diamine N-Methyl (Z-isomer) ~148 (calculated) Ranitidine backbone, NDMA formation
Nitenpyram (6-Chloropyridin-3-yl)methyl, ethyl, methyl 327.12 Insecticide (neonicotinoid class)
FOX-7 (2,2-dinitroethene-1,1-diamine) Two nitro groups 148 (C₂H₄N₄O₄) High-energy explosive material
(Z)-N-(4-fluorobenzyl)-2-nitroethene-1,1-diamine 4-Fluorobenzyl, Z-isomer ~240 (calculated) Analgesic research (BBB penetration)
Ranitidine N-Oxide Impurity E Oxidized dimethylamino, thioether substituents ~330 (C₁₃H₂₂N₄O₄S) Ranitidine degradation product, NDMA risk

Key Observations :

  • Isomerism : The E/Z configuration influences molecular geometry and biological interactions. For example, ranitidine’s Z-isomer is pharmacologically active, while E-isomers like nitenpyram exhibit insecticidal properties .
  • Substituent Effects: Bulky groups (e.g., chloropyridinyl in nitenpyram) enhance target specificity, whereas polar groups (e.g., dimethylamino in ranitidine) increase NDMA formation risk under acidic conditions .
Physicochemical Properties
  • Lipophilicity: N,N’-disubstituted derivatives (e.g., N-cyanoguanidine analogs) show enhanced lipophilicity, improving blood-brain barrier (BBB) penetration for analgesic applications .
  • Stability : Ranitidine’s 2-nitroethene-1,1-diamine moiety is prone to degradation under heat or acidic conditions, forming nitrosamines like NDMA .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-Methyl-2-nitroethene-1,1-diamine?

  • Methodology : The compound is synthesized via a Henry reaction between 3-formylchromone and N,N′-dimethyl-2-nitroethene-1,1-diamine using In(OTf)₃ as a catalyst in ethanol under reflux (30 minutes). Purification involves column chromatography (5–95% ethyl acetate/petroleum ether) followed by recrystallization from DMSO-D₆, yielding 94% .
  • Key Parameters : Catalyst choice (Lewis acids like In(OTf)₃), solvent (ethanol), and temperature (reflux conditions) critically influence reaction efficiency.

Q. How can spectroscopic techniques be applied to characterize this compound?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond lengths (e.g., C–H = 0.93–0.98 Å) .
  • NMR : Assign methyl and nitro group resonances using ¹H/¹³C NMR, with geometric H-atom positioning (Uiso(H) = 1.2–1.5Ueq(C)) .
    • Validation : Cross-reference spectral data with computational models (e.g., density functional theory) to resolve ambiguities in nitro group orientation .

Q. Which analytical methods are suitable for detecting this compound as a pharmaceutical impurity?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–280 nm) and mobile phases like acetonitrile/water gradients. Calibrate against reference standards (e.g., Ranitidine Hydrochloride Impurity E) .
  • Mass Spectrometry : Employ high-resolution LC-MS to distinguish isobaric impurities via exact mass (<5 ppm error) .

Advanced Research Questions

Q. What mechanistic pathways govern the formation of this compound derivatives?

  • Methodology :

  • Step 1 : In(OTf)₃ catalyzes the Henry reaction between nitroethenediamines and aldehydes, forming a β-nitro alcohol intermediate .
  • Step 2 : Dehydration triggers 6π-electrocyclization, yielding fused heterocyclic products (e.g., azaxanthones). Monitor intermediates via in situ FTIR or stopped-flow NMR .
    • Challenges : Competing pathways (e.g., retro-Henry reactions) may reduce yields; optimize solvent polarity and temperature to favor cyclization .

Q. How does thermal stability impact the handling and storage of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (Td) under nitrogen/air atmospheres. Compare with structurally analogous nitro compounds (e.g., FOX-7, Td > 200°C) .
  • DSC : Identify exothermic/endothermic events (e.g., phase transitions, decomposition) and calculate activation energies via Kissinger analysis .
    • Mitigation : Store at 2–8°C in inert atmospheres to prevent nitro group degradation .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

  • Methodology :

  • Comparative Studies : Replicate divergent protocols (e.g., solvent systems, catalysts) while controlling variables (humidity, reagent purity) .
  • Statistical Design : Apply factorial experiments (e.g., Box-Behnken) to identify critical factors (e.g., catalyst loading, reaction time) .
    • Case Study : Discrepancies in nitro group reactivity may arise from trace moisture; use molecular sieves or anhydrous solvents to standardize conditions .

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